1,1,3,3-Tetramethylisoindoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHPSFHHFNVYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348850 | |
| Record name | 1,1,3,3-tetramethylisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-84-6 | |
| Record name | 1,1,3,3-tetramethylisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Development and Pioneering Investigations of 1,1,3,3 Tetramethylisoindoline Chemistry
Early Synthetic Endeavors and Structural Elucidation
The synthesis of 1,1,3,3-tetramethylisoindoline was a significant development, providing a pathway to a new class of stable radicals. Pioneering work in the early 1980s established a reliable synthetic route.
A key synthetic method was developed by E. Rizzardo and his collaborators at CSIRO. google.compublish.csiro.au This process begins with the reaction of N-benzylphthalimide with a Grignard reagent, followed by hydrogenolysis to yield the final isoindoline (B1297411). google.compublish.csiro.au The Grignard reaction involves treating N-benzylphthalimide with methylmagnesium iodide, which leads to the formation of the intermediate, 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721). publish.csiro.au In the original report, this step yielded the intermediate at 37%. google.com
The second step involves the hydrogenolysis of the N-benzyl group from the intermediate. google.com This is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid. google.com This de-benzylation step is highly efficient, proceeding with a 96% yield to give the target compound, this compound. google.com
The structural elucidation of this compound was confirmed through standard analytical techniques. Its molecular formula is C₁₂H₁₇N, and its structure features a five-membered nitrogen-containing ring fused to a benzene (B151609) ring, with four methyl groups attached to the carbon atoms adjacent to the nitrogen. ontosight.ainih.gov
| Step | Reactants | Key Intermediate/Product | Reported Yield | Reference |
|---|---|---|---|---|
| 1. Grignard Reaction | N-benzylphthalimide, Methylmagnesium iodide, Toluene | 2-Benzyl-1,1,3,3-tetramethylisoindoline | 37% | google.compublish.csiro.au |
| 2. Hydrogenolysis | 2-Benzyl-1,1,3,3-tetramethylisoindoline, H₂, Pd/C | This compound | 96% | google.com |
Evolution of Isoindoline Nitroxide Radical Research
The primary chemical significance of this compound lies in its role as a precursor to the highly stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). publish.csiro.auevitachem.com The development of this nitroxide was a crucial step forward in the study of radical reactions.
The TMIO radical is generated through the oxidation of its parent amine, this compound, using an oxidizing agent like m-chloroperoxybenzoic acid. evitachem.com The resulting isoindoline nitroxides demonstrated distinct advantages over the more commonly used 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). The fused aromatic ring in TMIO imparts rigidity to the structure and provides a chromophore, which facilitates detection and quantification using UV spectroscopy. csiropedia.csiro.aursc.org
This property proved invaluable in early radical trapping experiments designed to investigate the complex initiation mechanisms of polymerization. csiropedia.csiro.aupublish.csiro.au Researchers at CSIRO used TMIO to trap and identify short-lived radical species, which provided deep insights into the fundamental processes of polymer formation. csiropedia.csiro.aursc.org The greater stability and narrower electron paramagnetic resonance (EPR) linewidths of isoindoline nitroxides compared to piperidine-based nitroxides like TEMPO also allow for more accurate measurements in techniques such as EPR oximetry. rsc.org These favorable characteristics were instrumental in the subsequent discovery and development of nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization. csiropedia.csiro.aursc.org
| Property | 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO) | 2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO) | Reference |
|---|---|---|---|
| Core Structure | Isoindoline (Fused Aromatic Ring) | Piperidine (B6355638) | rsc.org |
| Key Advantage | Greater stability, rigid structure, inherent UV chromophore | Readily available commercially | csiropedia.csiro.aursc.orgpublish.csiro.au |
| Initial Application | Versatile radical trapping agent for studying polymerization | Radical trapping agent | publish.csiro.aupublish.csiro.au |
| EPR Linewidths | Superior (narrower) | Broader | rsc.org |
Key Milestones in the Functionalization of this compound
The ability to introduce various functional groups onto the this compound framework has significantly expanded its utility, leading to the creation of advanced materials with tailored properties.
A major milestone in the functionalization of this compound was the development of synthetic routes to modify its aromatic ring. This typically involves the synthesis of halogenated derivatives, such as 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111), which can then act as a versatile platform for introducing new functionalities via cross-coupling reactions. rsc.org
A key breakthrough was the use of the palladium-catalyzed Heck reaction to attach vinyl groups to the isoindoline core. rsc.org For instance, reacting 5-bromo-1,1,3,3-tetramethylisoindoline or its corresponding nitroxide with alkenes like methyl acrylate (B77674) or methyl 4-vinylbenzoate yields acrylate and carboxystyryl substituted derivatives. rsc.org This methodology opened the door to a new structural class of isoindoline nitroxides. rsc.org
These functionalized nitroxides have been pivotal in developing novel materials. The carboxystyryl-substituted nitroxides, for example, exhibit profluorescent behavior; their fluorescence is quenched by the presence of the free radical but is restored upon radical trapping or reduction. rsc.org More recently, functionalized isoindoline nitroxides have been polymerized to create materials for organic radical batteries. nih.govresearchgate.net A polymer derived from 5-vinyl-1,1,3,3-tetramethylisoindolin-2-yloxyl (PVTMIO) has been shown to be a high-voltage cathode material, demonstrating a high discharge capacity and stability. nih.govresearchgate.net
| Intermediate | Reaction | Functionalized Derivative Example | Application | Reference |
|---|---|---|---|---|
| 5-Bromo-1,1,3,3-tetramethylisoindoline | Heck Reaction with Methyl Acrylate | 5-(2-Methylcarboxyethenyl)-1,1,3,3-tetramethylisoindoline | Precursor for functional nitroxides | rsc.org |
| 5-Bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl | Heck Reaction with Methyl 4-vinylbenzoate | Carboxystyryl tetramethylisoindoline nitroxide | Profluorescent probes | rsc.org |
| 2-Methoxy-5-vinyl-1,1,3,3-tetramethylisoindoline | Polymerization and Oxidation | Poly-5-vinyl-1,1,3,3-tetramethylisoindolin-2-yloxyl (PVTMIO) | High-voltage cathode for organic radical batteries | nih.govresearchgate.net |
Advanced Synthetic Methodologies for 1,1,3,3 Tetramethylisoindoline and Its Derivatives
Exhaustive Grignard Alkylation Routes
The exhaustive Grignard alkylation of phthalimide (B116566) derivatives is a foundational method for the synthesis of the 1,1,3,3-tetramethylisoindoline core. This approach, while effective, presents challenges in terms of yield and side-product formation.
Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline (B1281721) Precursors
A common and effective pathway to 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) involves the treatment of N-benzylphthalimide with a methylmagnesium halide (MeMgX). researchgate.net This Grignard reaction is a key step, leading to the formation of 2-benzyl-1,1,3,3-tetramethylisoindoline. publish.csiro.aupublish.csiro.au The synthesis of the starting material, N-benzylphthalimide, is typically achieved by reacting phthalic anhydride (B1165640) with benzylamine (B48309) in acetic acid. skemman.is
The subsequent Grignard reaction is often performed using methylmagnesium iodide in a refluxing solvent like toluene. publish.csiro.aupublish.csiro.au This reaction introduces the four methyl groups at the 1 and 3 positions of the isoindoline (B1297411) ring. skemman.is While this method is widely used, the yields of 2-benzyl-1,1,3,3-tetramethylisoindoline can be moderate, often in the range of 37-41.5%. publish.csiro.auskemman.is The reaction is sensitive to conditions, and practicing the general procedure with known reactions, such as the synthesis of 2-benzyl-1,1,3,3-tetramethylisoindoline and its tetraethyl analogue, is recommended before attempting more complex derivatives. skemman.is
Following the Grignard reaction, the benzyl (B1604629) protecting group is removed. This is typically accomplished through hydrogenolysis, followed by oxidation to yield the desired nitroxide radical. publish.csiro.aupublish.csiro.au
Halogenation and Functionalization Strategies on the Aromatic Core
Functionalization of the aromatic core of this compound is crucial for tuning its properties and for introducing functionalities for further reactions. Halogenation, nitration, and subsequent amino-functionalization are key strategies.
Regioselective Bromination and Iodination Procedures
Regioselective bromination of the isoindoline ring allows for the introduction of bromine atoms at specific positions, which can then serve as handles for further functionalization. researchgate.net The bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline can be controlled to achieve selective substitution. researchgate.netrsc.org
Selective AlCl₃-catalyzed bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline can produce 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) in high yield. rsc.org The use of anhydrous, powdered AlCl₃ and strict control of reaction conditions are crucial for success. researchgate.net Varying the equivalents of bromine and the reaction conditions can lead to different brominated products. For instance, treatment with four equivalents of bromine can result in oxidative cleavage of the benzyl group and the formation of 2-bromo-1,1,3,3-tetramethylisoindoline. researchgate.net
Direct iodination of the isoindoline aromatic ring has also been developed. qut.edu.au A method using periodic acid and potassium iodide in concentrated sulfuric acid allows for the preparation of diiodinated tetramethyl and tetraethyl isoindolines in excellent yields (70–82%). qut.edu.au This direct approach provides a valuable route to iodinated precursors for further reactions. qut.edu.au An organocatalytic method using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with thiourea (B124793) catalysts has also been reported for the iodination of activated aromatic compounds. organic-chemistry.org
Nitration and Amino-functionalization Pathways
Nitration of the aromatic ring of this compound provides a route to amino-functionalized derivatives, which are important for creating water-soluble nitroxides and other functional materials. researchgate.netrsc.org The nitration of the parent nitroxide, 1,1,3,3-tetramethylisoindolin-2-yloxyl, can be achieved to introduce a nitro group, which can then be reduced to an amino group. researchgate.netrsc.orgresearchgate.net
The nitration of 1,1,3,3-tetramethylisoindolin-2-yloxyl can yield 5-nitro-1,1,3,3-tetramethylisoindolin-2-yloxyl (NTMIO). researchgate.net This reaction is a facile synthetic transformation that can be carried out in high yield. researchgate.net The resulting nitro compound can then be further functionalized. For example, reduction of the nitro group leads to the corresponding amino derivative, 5-amino-1,1,3,3-tetramethylisoindoline. core.ac.uk This amino group can then be used for further synthetic modifications, such as the preparation of 5-trimethylammonio-1,1,3,3-tetramethylisoindolin-2-yloxyl iodide. researchgate.netrsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have found application in the functionalization of this compound derivatives. researchgate.netnobelprize.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nobelprize.org
Halogenated isoindoline derivatives, such as 5-bromo-1,1,3,3-tetramethylisoindoline, are excellent substrates for palladium-catalyzed cross-coupling reactions. For example, the Heck coupling reaction can be used to introduce new carbon-carbon bonds. qut.edu.au The use of iodo-substituted isoindoline nitroxides in palladium-catalyzed Heck coupling has been demonstrated for the synthesis of resveratrol-nitroxide conjugates. qut.edu.au
The Suzuki-Miyaura cross-coupling reaction is another important palladium-catalyzed method that has been utilized. wiley.com This reaction typically involves the coupling of an organoboron compound with a halide. nobelprize.org The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to nitroxide-containing substrates. researchgate.net These cross-coupling reactions significantly expand the synthetic utility of functionalized this compound derivatives, allowing for the creation of complex and tailored molecules. researchgate.netnobelprize.org
Heck Alkenylation for Styryl-Substituted Derivatives
The palladium-catalyzed Heck alkenylation has been successfully employed for the synthesis of styryl-substituted this compound derivatives. researchgate.netrsc.org This reaction typically involves the coupling of an aryl halide derivative of tetramethylisoindoline with an alkene in the presence of a palladium catalyst and a base.
For instance, the reaction of 5-bromo-1,1,3,3-tetramethylisoindoline or 5,6-dibromo-1,1,3,3-tetramethylisoindoline (B3253116) with alkenes such as methyl acrylate (B77674) and methyl 4-vinylbenzoate furnishes the corresponding acrylate and carboxystyryl substituted tetramethylisoindoline amines and their corresponding nitroxide radicals. researchgate.netrsc.org The general scheme for this transformation is depicted below:
Reaction Scheme for Heck Alkenylation

This is a generalized representation. Specific reagents and conditions may vary.
The resulting carboxystyryl tetramethylisoindoline nitroxides have been noted to exhibit suppressed fluorescence, a property that can be reversed upon the removal of the free radical through reduction or radical coupling. researchgate.net This "profluorescent" behavior makes them promising candidates for developing sensors and probes.
A study detailed the reaction of 5-bromo-1,1,3,3-tetramethylisoindoline and its corresponding nitroxide with methyl acrylate and methyl 4-vinylbenzoate, yielding various styryl derivatives. rsc.org The reaction conditions and resulting products are summarized in the table below.
| Starting Material | Alkene | Product |
| 5-bromo-1,1,3,3-tetramethylisoindoline | Methyl acrylate | Methyl 3-(1,1,3,3-tetramethylisoindolin-5-yl)acrylate |
| 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl | Methyl acrylate | Methyl 3-(2-oxy-1,1,3,3-tetramethylisoindolin-5-yl)acrylate |
| 5-bromo-1,1,3,3-tetramethylisoindoline | Methyl 4-vinylbenzoate | Methyl 4-((E)-2-(1,1,3,3-tetramethylisoindolin-5-yl)vinyl)benzoate |
| 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl | Methyl 4-vinylbenzoate | Methyl 4-((E)-2-(2-oxy-1,1,3,3-tetramethylisoindolin-5-yl)vinyl)benzoate |
Table 1: Examples of Heck Alkenylation Reactions
Suzuki-Miyaura and Sonogashira Coupling Approaches
The Suzuki-Miyaura and Sonogashira coupling reactions are other cornerstone palladium-catalyzed methods that have been extensively used to functionalize the this compound skeleton. qut.edu.auresearchgate.netnanochemres.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org In the context of tetramethylisoindoline, this typically involves coupling a halogenated isoindoline derivative with a suitable boronic acid. qut.edu.au For example, 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl has been used as a key intermediate for these couplings. researchgate.net
The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nanochemres.org This method has proven effective for synthesizing acetylene-substituted isoindoline nitroxides, often in high yields. researchgate.net Both copper-catalyzed and copper-free Sonogashira conditions have been successfully applied. qut.edu.au
A notable application of these coupling reactions is the synthesis of complex molecular architectures, such as those incorporating anthracene (B1667546) moieties. For instance, 9,10-diphenylanthracene-based probes have been synthesized via Suzuki coupling, while 9,10-bis(phenylethynyl)anthracene (B116448) cores have been constructed using the Sonogashira reaction. qut.edu.au
| Coupling Reaction | Reactants | Product Type |
| Suzuki-Miyaura | Halogenated tetramethylisoindoline + Boronic acid/ester | Biaryl- or vinyl-substituted tetramethylisoindoline |
| Sonogashira | Halogenated tetramethylisoindoline + Terminal alkyne | Alkynyl-substituted tetramethylisoindoline |
Table 2: Overview of Suzuki-Miyaura and Sonogashira Coupling Reactions
Novel Synthetic Routes to Substituted Isoindoline Scaffolds
Beyond the direct functionalization of the pre-formed isoindoline ring, researchers have also focused on developing synthetic routes to substituted isoindoline scaffolds from acyclic or alternative cyclic precursors. These methods offer access to derivatives that might be challenging to obtain through direct substitution.
Synthesis of Dihydroxyl-Substituted Derivatives
The synthesis of dihydroxyl-substituted this compound derivatives has been explored, with the goal of creating precursors for more complex structures like quinones or biradicals. skemman.is One proposed, though challenging, synthetic pathway involves a multi-step sequence starting from phthalic anhydride. skemman.is An alternative route considered was the dibromination of this compound followed by substitution with methoxy (B1213986) groups and subsequent demethylation to yield the desired 5,6-dihydroxy-1,1,3,3-tetramethylisoindoline. skemman.is However, this route also presented significant synthetic hurdles. skemman.is
Synthesis of Pyridine-Annulated Pyrrolidine (B122466) Nitroxides (Analogs)
The synthesis of pyridine-annulated pyrrolidine nitroxides, which are structural analogs of this compound where the benzene (B151609) ring is replaced by a pyridine (B92270) ring, has been achieved through a Grignard-based approach. researchgate.netqut.edu.au This methodology provides access to a class of heterocyclic nitroxides with potentially unique electronic and magnetic properties due to the presence of the nitrogen atom in the aromatic ring. uwu.ac.lk
The synthesis commences with N-benzylcinchomeronic imide, which is derived from pyridine-3,4-dicarboxylic anhydride. researchgate.netevitachem.com Treatment of this imide with a Grignard reagent, such as methylmagnesium bromide, leads to the formation of the tetramethylpyrrolidine precursor. qut.edu.au Subsequent hydrogenation to remove the benzyl protecting group, followed by oxidation, affords the desired pyridine-annulated pyrrolidine nitroxides. researchgate.netqut.edu.au
| Precursor | Key Reaction | Product |
| N-benzylcinchomeronic imide | Grignard Methylation | Tetramethylpyrrolidine precursor |
| Tetramethylpyrrolidine precursor | Hydrogenation & Oxidation | Pyridine-annulated pyrrolidine nitroxides |
Table 3: Synthesis of Pyridine-Annulated Pyrrolidine Nitroxides
Structural Modifications and Functionalization of 1,1,3,3 Tetramethylisoindoline Derivatives
Design and Synthesis of Nitroxide Radical Derivatives (1,1,3,3-Tetramethylisoindolin-2-yloxyl)
The conversion of 1,1,3,3-tetramethylisoindoline to its corresponding stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), is a key transformation that unlocks its utility in applications such as spin labeling for electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov The synthesis of the precursor, this compound, is often achieved through the reaction of N-benzylphthalimide with a Grignard reagent, followed by hydrogenolysis. google.com
Oxidative Deprotection Methods for Nitroxide Formation
The formation of the nitroxide radical from the secondary amine precursor (this compound) is typically achieved through oxidation. A common and effective method involves the use of hydrogen peroxide in the presence of a tungstate-based catalyst. google.com This method provides a clean and efficient route to the desired stable radical.
Another strategy, particularly useful in the context of synthesizing spin-labeled oligonucleotides, involves the use of a protected hydroxylamine (B1172632) derivative. For instance, a benzoylated hydroxylamine can be incorporated into a larger molecule. The benzoyl protecting group is stable during multi-step synthesis and can be removed under standard deprotection conditions, leading to the formation of the hydroxylamine which is then oxidized in situ to the nitroxide radical. opinvisindi.is This approach avoids the premature reduction of the nitroxide during the synthetic sequence. opinvisindi.is
Common oxidizing agents and conditions for the formation of 1,1,3,3-tetramethylisoindolin-2-yloxyl are summarized in the table below.
| Oxidizing Agent | Catalyst/Conditions | Precursor | Reference |
| Hydrogen Peroxide | Tungstate-based catalyst | This compound | google.com |
| in situ oxidation | Standard oligonucleotide deprotection conditions | Benzoyl-protected hydroxylamine derivative | opinvisindi.is |
Comparative Analysis of Nitroxide Stability and Reactivity
The stability of nitroxide radicals is a critical factor for their application, especially in biological environments where reducing agents are prevalent. Isoindoline-based nitroxides, such as TMIO, exhibit notable stability. When compared to other classes of nitroxides, such as the widely used piperidine-based TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), isoindoline (B1297411) derivatives show distinct properties.
One significant aspect of their reactivity is their resistance to reduction. Studies have shown that 1,1,3,3-tetraethylisoindolin-2-yloxyl and its water-soluble derivatives are more resistant to reduction by ascorbate (B8700270) than the corresponding tetramethyl derivatives. rsc.org This increased stability is attributed to the greater steric shielding provided by the ethyl groups surrounding the nitroxide moiety. nih.gov In comparison to piperidine (B6355638) nitroxides like TEMPONE, isoindoline nitroxides demonstrate intermediate stability in rat liver microsomes. nih.gov
The reactivity of nitroxides is also influenced by their redox potential. They can undergo one-electron reduction to hydroxylamines or one-electron oxidation to oxoammonium cations, allowing them to participate in a variety of redox reactions. nih.gov This redox activity is central to their function as antioxidants and in catalytic cycles.
A comparative overview of the stability of different nitroxide radicals is presented below.
| Nitroxide Type | Key Structural Feature | Stability towards Ascorbate Reduction | Stability in Biological Media | Reference |
| 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO) | Fused aromatic ring | Moderate | Moderate | researchgate.net |
| 1,1,3,3-Tetraethylisoindolin-2-yloxyl (TEIO) | Steric shielding by ethyl groups | High | High | nih.govrsc.org |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Six-membered aliphatic ring | Lower than isoindoline derivatives | Variable | nih.govnih.gov |
| Tetraethyl pyrrolidine (B122466) nitroxide | Five-membered aliphatic ring with ethyl groups | High | High | nih.gov |
Aromatic Ring Functionalization for Tailored Applications
The aromatic ring of the this compound core provides a versatile handle for introducing a wide array of functional groups. This functionalization allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, reactivity, and spectral characteristics, to suit specific applications.
Incorporation of Electron-Withdrawing and Electron-Donating Groups
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic ring can significantly influence the electronic properties of the isoindoline system and the associated nitroxide radical. EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring, which can affect the redox potential and reactivity of the nitroxide. Conversely, EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density.
The electronic effects of these substituents can be leveraged to modulate the properties of the molecule. For instance, the introduction of specific substituents can alter the binding affinity of the molecule to a target protein or influence the spectral properties of a conjugated fluorophore. mdpi.comrsc.org The synthesis of such derivatives often involves standard aromatic substitution reactions on a suitable isoindoline precursor. researchgate.net
The table below summarizes the effects of different substituent groups on the properties of aromatic rings.
| Substituent Type | Example Groups | Effect on Aromatic Ring Electron Density | Potential Impact on Nitroxide Properties |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CF₃ | Decrease | Alters redox potential, may increase reactivity towards nucleophiles |
| Electron-Donating Group (EDG) | -OCH₃, -CH₃, -NH₂ | Increase | Alters redox potential, may decrease reactivity towards nucleophiles |
Synthesis of Water-Soluble Derivatives for Biological Applications
For many biological applications, water solubility is a crucial requirement. The inherent lipophilicity of the unsubstituted this compound scaffold can be overcome by introducing polar or charged functional groups onto the aromatic ring.
Common strategies to enhance water solubility include the introduction of carboxyl groups (-COOH) or quaternary ammonium (B1175870) salts (-N(CH₃)₃⁺). For example, 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO) and 5-(N,N,N-trimethylammonio)-1,1,3,3-tetramethylisoindolin-2-yloxyl iodide (QATMIO) are water-soluble analogs of TMIO. researchgate.net The synthesis of these derivatives typically involves the functionalization of an appropriate isoindoline precursor followed by oxidation to the nitroxide. The increased hydrophilicity of these compounds facilitates their use in aqueous biological systems for applications like EPR oximetry. researchgate.net
| Water-Soluble Derivative | Functional Group | Purpose of Functionalization |
| 5-Carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO) | Carboxylic acid (-COOH) | Increased water solubility, provides a handle for further conjugation |
| 5-(N,N,N-Trimethylammonio)-1,1,3,3-tetramethylisoindolin-2-yloxyl (QATMIO) | Quaternary ammonium salt (-N(CH₃)₃⁺) | Increased water solubility, introduces a positive charge |
Conjugation with Biologically Relevant Scaffolds and Fluorophores
The ability to conjugate this compound-based nitroxides to other molecules, such as biomolecules and fluorophores, has greatly expanded their utility. These conjugates are valuable tools in structural biology, molecular imaging, and diagnostics.
To achieve conjugation, the isoindoline core is typically functionalized with a reactive group that can form a covalent bond with a target molecule. For example, the introduction of a maleimide (B117702) or an azide (B81097) group allows for site-specific labeling of proteins through cysteine residues or noncanonical amino acids, respectively. nih.govnih.gov These spin-labeled proteins can then be studied by EPR spectroscopy to obtain information about their structure and dynamics. nih.govnih.gov
Furthermore, the conjugation of isoindoline-based nitroxides to fluorescent dyes creates dual-function probes. These molecules can be used for correlated fluorescence and EPR studies, providing complementary information about the labeled system. The synthesis of such conjugates involves linking a functionalized isoindoline derivative to a fluorophore that has a compatible reactive group.
| Conjugation Partner | Linkage Chemistry | Application |
| Proteins (e.g., via cysteine) | Maleimide-thiol reaction | Site-directed spin labeling for EPR studies of protein structure and dynamics |
| Proteins (e.g., via noncanonical amino acids) | Azide-alkyne cycloaddition ("Click Chemistry") | Site-directed spin labeling for EPR studies |
| Fluorophores | Amide bond formation, "Click Chemistry", etc. | Dual-modality imaging (fluorescence and EPR) |
Spin-Labeled Porphyrins
The synthesis of novel spin-labeled porphyrins incorporating isoindoline nitroxides has been reported, creating potential new tools for electron paramagnetic resonance (EPR). rsc.org One approach involves the reaction of 5-phenyldipyrromethane and 5-(4′-carboethoxy-methyleneoxyphenyl)dipyrromethane with 5-formyl-1,1,3,3-tetramethylisoindolin-2-yloxyl (FTMIO) utilizing the Lindsey method. sigmaaldrich.com This method has also been used with 5-(4′-nitrophenyl)-dipyrromethane. hoffmanchemicals.com The resulting isoindoline nitroxide-labeled porphyrins have been characterized, along with their corresponding water-soluble versions. sigmaaldrich.com
These spin-labeled porphyrins, including their manganese complexes, exhibit characteristic UV absorption peaks typical of free base porphyrins. rsc.org However, the absorption peaks of the manganese complexes are shifted to shorter wavelengths. rsc.org
Electron paramagnetic resonance (EPR) spectroscopy of these compounds reveals hyperfine splittings characteristic of tetramethylisoindoline nitroxides. rsc.org They show typical nitroxide g-values of approximately 2.006 and nitrogen isotropic hyperfine coupling constants (a(N) values) of about 14 G at 293 K. rsc.org The observed linewidths are notably narrower for the water-soluble variants in distilled water compared to their counterparts in chloroform. rsc.org
From an electrochemical standpoint, these isoindoline nitroxide-labeled porphyrins demonstrate similar electrochemical and redox properties to 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO). sigmaaldrich.comhoffmanchemicals.com
A key feature of these free base isoindoline nitroxide-labeled porphyrins is the fluorescence suppression characteristic of nitroxide-fluorophore systems. sigmaaldrich.comhoffmanchemicals.com This fluorescence quenching can be eliminated upon reduction of the isoindoline nitroxide, leading to the display of strong red fluorescence, which has been observed in imaging studies with HepG2 cells. sigmaaldrich.comhoffmanchemicals.com This property suggests their potential as biological spin probes for both fluorescence imaging and EPR spectroscopy. sigmaaldrich.com In vitro cytotoxicity assays have indicated that these porphyrins possess low cytotoxicity to both normal human renal tubular epithelial 293T cells and human hepatoma HepG2 tumor cells. sigmaaldrich.com
| Compound | Synthesis Method | Key Findings | Potential Applications |
|---|---|---|---|
| Isoindoline Nitroxide-Labeled Porphyrins | Lindsey method using 5-formyl-1,1,3,3-tetramethylisoindolin-2-yloxyl (FTMIO) with various dipyrromethanes. sigmaaldrich.comhoffmanchemicals.com | Characteristic EPR spectra of tetramethylisoindoline nitroxides; fluorescence suppression in the free base form. rsc.orgsigmaaldrich.comhoffmanchemicals.com | Biological spin probes for fluorescence imaging and EPR spectroscopy. sigmaaldrich.com |
| Manganese Complexes of Isoindoline Nitroxide-Labeled Porphyrins | Complexation of the free base porphyrins with manganese. rsc.org | UV absorption peaks shifted to shorter wavelengths compared to the free base. rsc.org | Potential new tools for electron paramagnetic resonance (EPR). rsc.org |
| Water-Soluble Isoindoline Nitroxide-Labeled Porphyrins | Preparation from the parent isoindoline nitroxide-labeled porphyrins. sigmaaldrich.com | Significantly narrower EPR linewidths in distilled water. rsc.org | Biological spin probes for use in aqueous environments. sigmaaldrich.com |
Integration into Polymeric Systems
The integration of this compound derivatives into polymeric systems is an area of interest, particularly in the context of creating functional materials. While specific examples detailing the incorporation of this compound into polymer backbones are not extensively documented in the provided search results, the related compound 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been supported on polystyrene (PS-TMG). This supported base has shown versatility in various synthetic organic reactions, highlighting the potential of immobilizing such structures on polymeric supports to create reusable and environmentally friendly reagents.
In the broader field of polymer chemistry, nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes nitroxide radicals to mediate the polymerization process. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. While various nitroxides have been employed in NMP, the direct use of 1,1,3,3-tetramethylisoindolin-2-yloxyl as a mediator is not detailed in the provided results. However, the principles of NMP could potentially be applied to monomers functionalized with the this compound moiety to create well-defined polymers with this specific functional group.
The development of block copolymers containing nitroxide functionalities is another area of active research. These materials can self-assemble into various nanostructures and are being explored for applications such as drug delivery and bioimaging. The synthesis of amphiphilic block copolymers with nitroxide moieties demonstrates the feasibility of creating complex macromolecular architectures that could potentially incorporate the this compound nitroxide for specific applications.
| Polymeric System | Key Features | Potential Research Direction |
|---|---|---|
| Polystyrene-Supported 1,1,3,3-Tetramethylguanidine (PS-TMG) | A polymeric version of a guanidine (B92328) superbase, useful in synthetic organic chemistry. | Investigating the synthesis and applications of polystyrene-supported this compound for catalytic or reagent applications. |
| Nitroxide-Mediated Polymerization (NMP) | A controlled radical polymerization technique for synthesizing well-defined polymers. | Exploring the use of 1,1,3,3-tetramethylisoindolin-2-yloxyl as a mediating agent in NMP or the polymerization of monomers containing this moiety. |
| Nitroxide-Functionalized Block Copolymers | Self-assembling macromolecules with potential applications in nanotechnology and biomedicine. | Synthesizing block copolymers with pendant this compound groups to study their self-assembly and functional properties. |
Hybrid Nitroxide-Based Compounds
The development of hybrid compounds based on this compound nitroxide involves the covalent linkage of this spin label to other molecular entities to create multifunctional molecules. This approach aims to combine the paramagnetic properties of the nitroxide with the specific functions of the other components, such as fluorescence, biological activity, or host-guest recognition.
One area of exploration is the creation of hybrid molecules that can act as dual-mode probes. For instance, by analogy with other nitroxide-fluorophore systems, a hybrid compound could be designed where a fluorescent dye is attached to the this compound nitroxide. In such a system, the nitroxide could quench the fluorescence of the dye. This quenching effect could then be modulated by the local environment or by the reduction of the nitroxide to its diamagnetic hydroxylamine form, providing a mechanism for sensing and imaging.
Another potential application of hybrid this compound nitroxide compounds is in the field of targeted spin labeling. By conjugating the nitroxide to a bioactive molecule, such as a peptide or a drug, it is possible to deliver the spin label to a specific biological target. This would allow for the study of the structure, dynamics, and interactions of the target molecule using EPR spectroscopy.
Furthermore, the incorporation of this compound nitroxide into host-guest systems, such as cyclodextrins, represents another avenue for the creation of hybrid materials. The nitroxide could be either encapsulated within the cyclodextrin (B1172386) cavity or covalently attached to its rim. Such systems could be used to study molecular recognition events or to develop responsive materials where the EPR signal of the nitroxide is altered upon guest binding. While specific examples of this compound nitroxide-cyclodextrin hybrids were not found in the search results, the formation of inclusion complexes between cyclodextrins and other nitroxide-based spin probes has been studied, suggesting the feasibility of this approach. nih.gov
| Hybrid Compound Concept | Design Principle | Potential Application |
|---|---|---|
| Dual-Mode Probes (Fluorescent and Paramagnetic) | Covalent attachment of a fluorescent dye to the this compound nitroxide, leading to fluorescence quenching that is sensitive to the nitroxide's redox state. | Redox sensing and bioimaging. |
| Targeted Spin Labels | Conjugation of the this compound nitroxide to a bioactive molecule (e.g., peptide, drug) for specific delivery to a biological target. | Studying biomolecular structure and dynamics using EPR. |
| Host-Guest Systems | Incorporation of the this compound nitroxide into a host molecule like cyclodextrin, either through inclusion or covalent linkage. | Sensing of molecular recognition events and development of responsive materials. |
Spectroscopic and Electrochemical Characterization Methodologies for 1,1,3,3 Tetramethylisoindoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Hyperfine Interaction Analysis
NMR spectroscopy is a fundamental tool for determining the molecular structure of 1,1,3,3-tetramethylisoindoline and its derivatives. It also provides a unique method for probing the hyperfine interactions in their corresponding radical species.
¹H-NMR and ¹³C-NMR Applications in Derivative Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure of synthesized this compound derivatives.
The ¹H-NMR spectrum of the parent this compound shows a characteristic singlet for the twelve equivalent protons of the four methyl groups. rsc.org For instance, in one study, this singlet appeared at 1.459 ppm. rsc.org The aromatic protons typically appear as a more complex multiplet in the downfield region, around 7.2 ppm, due to spin-spin coupling. rsc.org
¹³C-NMR provides complementary information. The spectrum of this compound displays distinct signals for the methyl carbons, the quaternary carbons at positions 1 and 3, and the aromatic carbons. For example, a study reported the following assignments for this compound: the methyl carbons (C1', C3') at 30.3 ppm, the quaternary carbons (C1, C3) at 68.9 ppm, the aromatic carbons C4/C7 and C5/C6 at 121.2 and 126.7 ppm respectively, and the carbons C3a/C7a at 148.2 ppm. rsc.org
When analyzing the corresponding stable free radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl, NMR is instrumental in determining hyperfine splitting values that are often too small to be resolved by EPR. rsc.org By comparing the chemical shifts of the diamagnetic isoindoline (B1297411) with its paramagnetic radical counterpart, the magnitude and sign of the hyperfine splittings for the aromatic protons and ¹³C nuclei can be calculated. rsc.org
| Nucleus | Position | This compound (ppm) | 1,1,3,3-Tetramethylisoindolin-2-yloxyl (ppm) |
|---|---|---|---|
| ¹H | Methyl (1,1,3,3) | 1.459 | -1.12 |
| ¹H | Aromatic (5,6) | 7.206 | 8.07 |
| ¹H | Aromatic (4,7) | 7.206 | 5.88 |
| ¹³C | Methyl (1', 3') | 30.3 | 27.5 |
| ¹³C | Quaternary (1,3) | 68.9 | 71.5 |
| ¹³C | Aromatic (5,6) | 126.7 | 104.9 |
| ¹³C | Aromatic (4,7) | 121.2 | 146.9 |
| ¹³C | Aromatic (3a,7a) | 148.2 | 43.51 |
Chemical Shift Correlation Spectroscopy in Radical Systems
Two-dimensional (2D) NMR techniques, such as ¹H-¹³C chemical shift correlation spectroscopy (COSY), are particularly powerful for assigning NMR signals in the radical species. rsc.org This method establishes correlations between directly bonded protons and carbon atoms, providing unambiguous assignments of the complex spectra of paramagnetic molecules. rsc.org For 1,1,3,3-tetramethylisoindolin-2-yloxyl, a ¹H-¹³C COSY spectrum can definitively link the proton and carbon signals of the aromatic ring and the methyl groups, solidifying the structural analysis. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
EPR spectroscopy is the most direct method for studying paramagnetic species like the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical. It provides detailed information about the electronic structure and the local environment of the unpaired electron. The isotropic EPR spectra of these radicals are noted for having significantly smaller linewidths compared to the more common TEMPO family of radicals. rsc.org
Analysis of Isotropic and Anisotropic EPR Spectra
In fluid solutions, rapid molecular tumbling averages out the anisotropic interactions, resulting in a sharp, well-resolved isotropic EPR spectrum. manchester.ac.uk This spectrum is characterized by hyperfine splitting from the nitrogen nucleus and the protons of the methyl groups. rsc.org
In a frozen solution or a powder sample, where molecular motion is restricted, an anisotropic or "powder" EPR spectrum is obtained. manchester.ac.uk This spectrum provides information about the orientation-dependent magnetic interactions, namely the g-tensor and the hyperfine tensor. manchester.ac.uk Analysis of the powder spectrum is crucial for obtaining accurate values of the anisotropic g-factors and nitrogen hyperfine interactions, which are essential for applications such as spin probe measurements. rsc.org
Determination of Hyperfine Splitting Constants and g-factors
The isotropic EPR spectrum of 1,1,3,3-tetramethylisoindolin-2-yloxyl is primarily defined by the hyperfine interaction of the unpaired electron with the ¹⁴N nucleus, which splits the spectrum into three main lines. Further smaller splittings arise from the interaction with the protons of the four methyl groups. rsc.org
From the analysis of these spectra, key parameters can be extracted:
Hyperfine Splitting Constants (A): These values quantify the strength of the interaction between the unpaired electron and nearby magnetic nuclei. For the parent radical, the isotropic nitrogen hyperfine coupling constant (A_iso(N)) and the proton hyperfine coupling constant (A_iso(H)) for the methyl groups can be determined.
g-factor: This dimensionless quantity is a characteristic of the radical's electronic environment. For most organic radicals, the g-value is close to that of the free electron (ge ≈ 2.0023). washington.edu
A comprehensive study on 1,1,3,3-tetramethylisoindolin-2-yloxyl and its deuterated derivative yielded the following EPR parameters:
| Parameter | Value | Comment |
|---|---|---|
| g_iso | 2.0058 | Isotropic g-factor |
| A_iso(¹⁴N) | 1.40 mT | Isotropic nitrogen hyperfine splitting |
| A_iso(¹H) | 0.048 mT | Isotropic methyl proton hyperfine splitting |
| g_xx | 2.0089 | Principal component of the g-tensor |
| g_yy | 2.0061 | Principal component of the g-tensor |
| g_zz | 2.0024 | Principal component of the g-tensor |
| A_xx(¹⁴N) | 0.68 mT | Principal component of the nitrogen hyperfine tensor |
| A_yy(¹⁴N) | 0.61 mT | Principal component of the nitrogen hyperfine tensor |
| A_zz(¹⁴N) | 3.21 mT | Principal component of the nitrogen hyperfine tensor |
EPR in Spin Probe and Spin Label Applications
Due to their stability and the sensitivity of their EPR spectra to the local environment, isoindolinyloxyl radicals have significant potential as spin probes and spin labels. rsc.orgscbt.com
Spin Probes: These are stable radicals introduced into a system to report on the properties of their immediate surroundings, such as polarity, viscosity, and oxygen concentration. scbt.com The narrow linewidths of this compound-based radicals make them particularly sensitive probes. rsc.org
Spin Labels: In this application, the radical is covalently attached to a larger molecule of interest, such as a protein or a polymer. scbt.com The EPR spectrum of the spin label then provides information about the structure, dynamics, and interactions of that macromolecule. The ability to functionalize the aromatic ring of this compound, for instance by nitration, opens up pathways to create derivatives suitable for spin labeling. rsc.org
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides valuable information about the oxidation and reduction potentials of a compound, which are fundamental to understanding its electron transfer properties.
Experimental Measurement of Oxidation and Reduction Potentials
The redox potentials of this compound derivatives, particularly their stable nitroxide radicals, have been experimentally determined using cyclic voltammetry. These measurements are typically carried out in a non-aqueous solvent, such as acetonitrile, with a supporting electrolyte. The nitroxides of isoindolines undergo a one-electron oxidation to form the corresponding N-oxoammonium cation.
The redox potential (E°) for this oxidation is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. The separation between these peaks (ΔEp) provides insight into the reversibility of the electrochemical process. Studies have shown that the redox potentials of these compounds are influenced by the substituents on the isoindoline ring system. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
Below is a table summarizing the experimentally determined oxidation potentials for a series of 5-substituted 1,1,3,3-tetramethylisoindolin-2-yloxyl derivatives.
| Substituent at 5-position |
This table presents the oxidation potentials (E°) of various 5-substituted 1,1,3,3-tetramethylisoindolin-2-yloxyl derivatives, measured in acetonitrile with 0.1 M Bu₄NBF₄ as the supporting electrolyte, and referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
Electrochemical Properties of Nitroxide-Containing Polymers
Polymers functionalized with nitroxide radicals, including those based on the this compound scaffold, are of significant interest for applications in organic electronics, particularly in energy storage devices like organic radical batteries. These polymers exhibit reversible redox behavior, allowing for the storage and release of charge.
In general, nitroxide-containing polymers display a reversible one-electron oxidation process, similar to their small-molecule counterparts. The redox potential of the polymer-bound nitroxide is expected to be in a similar range to the corresponding monomeric unit, although slight shifts can occur due to the polymeric environment. The efficiency of charge propagation along the polymer chain and between chains is a critical factor for their application in devices and is influenced by the polymer's morphology and the concentration of redox-active sites.
Other Spectroscopic Techniques for Complementary Analysis (e.g., FT-IR, UV-Vis, Mass Spectrometry)
In addition to cyclic voltammetry, a suite of spectroscopic techniques is employed to provide a comprehensive characterization of this compound and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would show characteristic peaks for C-H stretching and bending vibrations of the methyl and aromatic groups, as well as the N-H stretching vibration of the secondary amine in the parent molecule. In the case of the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl, a key vibrational mode is the N-O stretch. Research has identified the N-O stretching frequency for solid 1,1,3,3-tetramethylisoindolin-2-yloxyl to be at 1431 cm⁻¹ nih.gov. This is notably higher than the typical range for nitroxide radicals and provides a unique spectroscopic signature for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent and any substituents on the aromatic ring. For the nitroxide radical derivative, additional absorption bands may be present due to electronic transitions involving the nitroxide group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and potentially cleavage of the isoindoline ring, providing structural confirmation. The fragmentation of the molecular ion can be influenced by the ionization technique used, such as electron ionization (EI).
Theoretical and Computational Chemistry Studies of 1,1,3,3 Tetramethylisoindoline
Density Functional Theory (DFT) and Ab Initio Calculations
DFT and ab initio calculations are cornerstones of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles. Ab initio methods are based on the direct solution of the Schrödinger equation with a given level of approximation, without the use of empirical parameters. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a favorable balance between computational cost and accuracy, making it a widely used tool for studying larger molecules.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.
For 1,1,3,3-tetramethylisoindoline, a DFT calculation would typically involve optimizing the molecular geometry to find its most stable conformation. Following this, the energies and shapes of the molecular orbitals would be calculated. It is expected that the HOMO would be localized primarily on the electron-rich aromatic ring and the nitrogen atom, reflecting the electron-donating character of the isoindoline (B1297411) moiety. The LUMO, conversely, would likely be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack or reduction.
A hypothetical data table for such a calculation is presented below to illustrate the typical output of such a study. It is important to note that these values are illustrative and not derived from a specific published computational study on this compound.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.85 |
Computational methods are particularly effective in predicting the redox potentials of molecules. This is highly relevant for isoindoline derivatives, which are precursors to stable nitroxide radicals used in various applications, such as organic batteries and as spin probes.
A significant study by Blinco, Bottle, and colleagues involved a comprehensive investigation of the redox potentials of 25 cyclic nitroxides, including the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical, which is the direct oxidation product of this compound. researchgate.netresearchgate.net The research employed high-level ab initio molecular orbital calculations to predict the oxidation potentials and compared them with experimental values obtained through cyclic voltammetry in acetonitrile. researchgate.netresearchgate.net
The study demonstrated an excellent correlation between the computationally predicted and experimentally measured oxidation potentials for the isoindoline class of nitroxides, with a mean absolute deviation of just 0.05 V. researchgate.net This high level of accuracy underscores the predictive power of modern computational chemistry in the field of electrochemistry. The oxidation potential is a direct measure of the ease with which the parent isoindoline can be converted to its corresponding nitroxide radical.
The calculated and experimental oxidation potentials for 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) are summarized in the table below. researchgate.net
| Compound | Calculated Oxidation Potential (V vs. Fc/Fc+) | Experimental Oxidation Potential (V vs. Fc/Fc+) |
|---|---|---|
| 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO) | 0.13 | 0.14 |
Structure-Reactivity and Structure-Property Relationships from Computational Models
While specific computational models detailing the structure-reactivity and structure-property relationships for this compound are not extensively documented in the available literature, the study on cyclic nitroxide redox potentials provides valuable insights. researchgate.netresearchgate.net
The computational results from the study by Blinco et al. reveal a clear structure-property relationship concerning the redox behavior of cyclic nitroxides. researchgate.net The potentials are influenced by the type of ring system (pyrrolidine, piperidine (B6355638), isoindoline), as well as by the substituents on the ring. researchgate.netresearchgate.net For the isoindoline series, the fused aromatic ring is a key structural feature that dictates the electrochemical properties. The excellent agreement between the calculated and experimental potentials for this class indicates that the computational models accurately capture the electronic effects of the isoindoline core structure. researchgate.net This suggests that such models can be reliably used to predict how structural modifications to the this compound framework—such as the addition of electron-donating or electron-withdrawing groups to the aromatic ring—would tune its redox potential and, by extension, its reactivity in electron transfer processes. researchgate.netresearchgate.net
Advanced Applications of 1,1,3,3 Tetramethylisoindoline Derivatives in Specialized Fields
Applications in Organic Radical Batteries (ORBs)
Organic radical batteries (ORBs) represent an environmentally benign alternative to traditional lithium-ion batteries, which often rely on scarce and hazardous heavy metals. nih.gov These batteries utilize stable organic radical polymers as the active electrode materials. researchgate.netuh.edu Derivatives of 1,1,3,3-tetramethylisoindoline have been instrumental in developing high-performance cathode materials for these systems.
A key development in this field is the synthesis and application of Poly(5-vinyl-1,1,3,3-tetramethylisoindolin-2-yloxyl) (PVTMIO), a novel styrenic nitroxide polymer. semanticscholar.orgacs.org This polymer is synthesized from its monomer precursor, 2-methoxy-5-vinyl-1,1,3,3-tetramethylisoindoline. semanticscholar.orgacs.org A subsequent oxidative deprotection step yields the electroactive radical species necessary for battery function. acs.org The use of the 1,1,3,3-tetramethylisoindolin-2-yloxyl class of nitroxides as an organic electrode material marks a significant advancement, positioning PVTMIO as a promising p-dopable cathode material for high-voltage ORBs. semanticscholar.orgacs.org
PVTMIO has demonstrated exceptional performance as a cathode material. Cyclic voltammetry studies revealed a high oxidation potential of 3.7 V versus Li/Li+, placing it among the top-performing nitroxide-based electrode materials. semanticscholar.orgacs.org When tested in an organic radical battery, PVTMIO exhibited a discharge capacity of 104.7 mAh g⁻¹. semanticscholar.orgacs.org Furthermore, it showed high rate performance and excellent stability under cycling conditions, retaining 90% of its initial capacity after 100 cycles. semanticscholar.orgacs.org This combination of high voltage and robust cycling stability makes it one of the highest-performing organic p-dopable cathode materials reported to date. acs.org
| Performance Metric | Value |
| Oxidation Potential (vs. Li/Li+) | 3.7 V semanticscholar.orgacs.org |
| Discharge Capacity | 104.7 mAh g⁻¹ semanticscholar.orgacs.org |
| Capacity Retention | 90% after 100 cycles semanticscholar.orgacs.org |
The versatility of the isoindoline (B1297411) nitroxide structure extends to redox flow batteries, which are promising for large-scale energy storage. rsc.org A novel bipolar molecule, 5-nitro-1,1,3,3-tetramethylisoindoline-2-yloxyl (NTMIO), has been developed to address the critical challenge of crossover in non-aqueous redox flow batteries. researchgate.net This derivative can function as both the positive (posolyte) and negative (negolyte) active material in a symmetrical flow cell. researchgate.net
Electrochemical analysis of NTMIO revealed a reversible oxidation and a quasi-reversible reduction, resulting in a cell potential of 2.07 V. researchgate.net The use of a single bipolar molecule mitigates issues related to active material crossover between the two electrolyte chambers, a common cause of capacity fade in traditional flow batteries. researchgate.net NTMIO was successfully tested in both static and flow battery configurations, demonstrating stable cycling for both its oxidative and reductive redox couples over numerous cycles. researchgate.net This represents a significant advancement, as the isoindoline ring class offers greater stability and a 200 mV higher oxidation potential compared to more commonly used piperidine-based nitroxides. researchgate.net
Profluorescent Nitroxides (PFNs) as Sensors for Oxidative Degradation
Profluorescent nitroxides (PFNs) are a class of molecular sensors designed to detect and report on radical-mediated damage, particularly in polymeric materials. rsc.orgqut.edu.au These sensors cleverly combine a fluorescent molecule (fluorophore) with a stable nitroxide radical, such as a derivative of this compound. rsc.org The nitroxide radical acts as a quencher, effectively "turning off" the fluorescence of the attached fluorophore. ucsc.edu
The sensing mechanism of PFNs is based on a "turn-on" fluorescence response. In its stable radical state, the nitroxide moiety quenches the fluorescence of the covalently linked fluorophore through a dynamic, or collisional, quenching process. ucsc.edunih.gov This means that when the fluorophore is excited by light, the nearby nitroxide radical provides a non-radiative pathway for the energy to dissipate, preventing the emission of light (fluorescence). nih.gov
When the PFN encounters a reactive free radical—such as those generated during the oxidative degradation of a material—the nitroxide radical reacts and is consumed. ucsc.edu This reaction, which typically forms a non-radical species like an alkoxyamine or a hydroxylamine (B1172632), eliminates the quencher. ucsc.edu With the quenching mechanism disabled, the fluorophore's fluorescence is restored, or "turned on," providing a direct and visible signal of the radical activity. ucsc.edu
The "turn-on" fluorescence mechanism of PFNs makes them exceptionally useful for monitoring the health of polymeric materials. Oxidative degradation, initiated by factors like heat, UV light, or mechanical stress, proceeds via radical chain reactions. PFNs can be incorporated into a polymer matrix to act as in-situ sensors. As the material begins to degrade and generate damaging free radicals, the PFNs react, and the material will begin to fluoresce. This provides a highly sensitive, early-warning signal of material damage, long before macroscopic failure occurs. semanticscholar.orgqut.edu.au This capability is valuable for assessing the service life and durability of polymers in a wide range of applications. qut.edu.au
Biomedical Applications as Spin Probes and Labels
Derivatives of this compound, particularly its nitroxide forms, have emerged as highly valuable tools in biomedical research. Their notable stability and unique paramagnetic properties make them exceptional spin probes and labels for Electron Paramagnetic Resonance (EPR) spectroscopy and other imaging modalities. mtak.hu Fused aromatic ring systems like isoindoline offer greater structural rigidity, enhanced thermal and chemical stability, and narrower EPR linewidths compared to traditional piperidine (B6355638) or pyrrolidine-based nitroxides. nih.gov These characteristics are crucial for applications in complex biological environments.
Development for Imaging Techniques
The stable paramagnetic nature of this compound nitroxides makes them effective probes for Electron Paramagnetic Resonance Imaging (EPRI), a technique that maps the spatial distribution of paramagnetic species. researchgate.net These derivatives serve as exogenous contrast agents, providing critical information on physiological and pathological states in vivo. researchgate.netbohrium.com Their enhanced stability against intracellular reduction is a key advantage for in-cell EPR studies, allowing for prolonged observation times within living cells. nih.govacs.org
Beyond EPR, these compounds are being developed as metal-free Magnetic Resonance Imaging (MRI) contrast agents. nih.govrsc.org Traditional MRI contrast agents are often based on paramagnetic metals like gadolinium, which raise toxicity concerns. nih.govrsc.org Nitroxide-based agents, including those derived from tetramethylisoindoline, offer a safer alternative with good biocompatibility. rsc.org By tethering these nitroxide molecules to macromolecules, researchers have created contrast agents with significantly improved relaxivity, which is essential for generating high-contrast images, particularly for applications like tumor imaging. nih.gov Isoindoline nitroxide-labeled porphyrins have also been synthesized, demonstrating potential as dual-modality probes for both fluorescence imaging and EPR spectroscopy. nih.gov
Detection of Cellular Redox Activities and Oxygen Concentration
The EPR spectrum of a nitroxide spin probe is highly sensitive to its microenvironment, including local oxygen concentration and redox status. bohrium.comresearchgate.net This sensitivity allows this compound derivatives to function as effective sensors for cellular metabolic activity. In biological systems, nitroxides undergo reduction to their corresponding hydroxylamines, a process whose rate is influenced by the cellular redox environment. bohrium.com By monitoring the rate of this reduction via EPR, researchers can non-invasively assess the redox status of tissues, which is a critical parameter in many diseases, including cancer. bohrium.commdpi.com
Furthermore, the collision of oxygen molecules with the nitroxide radical leads to a broadening of the EPR signal, an effect that can be precisely measured. This property makes isoindoline nitroxides excellent probes for EPR oximetry. researchgate.net Studies have shown that 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) and its analogs exhibit high sensitivity to oxygen levels in viable cells with low cytotoxicity, making them valuable for monitoring oxygen tension in biological systems. researchgate.net These probes can help in understanding conditions related to hypoxia and oxidative stress.
| Derivative | Key Property | Application | Reference |
|---|---|---|---|
| TMIO | High relative oxygen sensitivity | EPR oximetry in viable systems | researchgate.net |
| CTMIO | High relative oxygen sensitivity, water-soluble | EPR oximetry, redox sensing | researchgate.net |
| Isoindoline-Porphyrin Conjugate | Fluorescence suppression by nitroxide | Dual fluorescence/EPR imaging of redox processes | nih.gov |
| Tetraethyl-shielded isoindoline (TEIO) | High stability against reduction | In-cell EPR in prokaryotic and eukaryotic environments | nih.gov |
Design of Targeted Spin-Label Probes (e.g., β-Galactosidase-targeting)
To enhance specificity, this compound nitroxides can be functionalized to create targeted spin-label probes. This involves attaching the nitroxide to a molecule that specifically binds to a biological target, such as an enzyme or a protein receptor. mtak.hu A prominent example is the development of probes targeting β-galactosidase, an enzyme overexpressed in certain cancers, such as primary ovarian cancer. nih.govnih.govrsc.org
The design of such probes often employs a "pro-fluorescent" or "pro-paramagnetic" strategy. For instance, an isoindoline nitroxide can be linked to a galactoside moiety. In this state, the probe might be EPR-silent or have a quenched fluorescence signal. Upon enzymatic cleavage of the galactoside by β-galactosidase, the active nitroxide or fluorophore is released, leading to a detectable "turn-on" signal. nih.gov This activation mechanism allows for the specific imaging and detection of enzyme activity in target cells, enabling sensitive visualization of tumors. nih.govnih.gov This targeted approach is crucial for improving diagnostic accuracy and guiding therapeutic interventions.
Catalytic Applications and Controlled Polymerization
Beyond their biomedical uses, derivatives of this compound play significant roles in synthetic chemistry, particularly in catalysis and the precise control of polymerization reactions.
Role in Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of controlled/"living" radical polymerization (CRP) that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. wikipedia.org The process relies on the reversible capping of the growing polymer chain by a stable nitroxide radical. This establishes a dynamic equilibrium between active (propagating) radical chains and dormant (nitroxide-capped) species.
The key to NMP is a thermally labile species called an alkoxyamine, which can reversibly cleave its carbon-oxygen bond to generate a propagating radical and a mediating nitroxide radical. wikipedia.orgresearchgate.net Isoindoline-based nitroxides have been investigated in this context due to their stability. iastate.edu The structure of the nitroxide is pivotal in controlling the polymerization of various vinyl monomers. ucsb.edu While classic nitroxides like TEMPO are effective for styrene (B11656) polymerization, more structurally advanced nitroxides, including those with different ring structures like isoindoline, are needed to control the polymerization of a wider range of monomers such as acrylates and methacrylates. ucsb.edursc.org The choice of the nitroxide influences the equilibrium constant of the C-O bond homolysis, which is a critical factor for successful polymerization. rsc.org
| Nitroxide Type | Typical Monomers Controlled | Key Structural Feature | Reference |
|---|---|---|---|
| TEMPO (Piperidine-based) | Styrenics | Six-membered ring | researchgate.net |
| SG1 (Acyclic) | Styrenics, Acrylates, Dienes | Acyclic, sterically bulky | researchgate.netrsc.org |
| Isoindoline-based | Various vinyl monomers | Fused five-membered ring, high stability | iastate.edu |
Involvement in Palladium-Catalyzed Reactions
In the realm of metal catalysis, derivatives of this compound can be utilized as ligands in palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and C-N coupling reactions, are fundamental for constructing complex organic molecules, including pharmaceuticals and advanced materials. rsc.orgacs.orgresearchgate.net
The efficiency and selectivity of a palladium catalyst are heavily dependent on the nature of the ligand coordinated to the metal center. The ligand influences the electronic properties and steric environment of the palladium, thereby modulating its reactivity in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov While phosphine-based ligands are most common, nitrogen-containing ligands derived from structures like isoindoline can also be employed. For example, aminophosphine (B1255530) ligands incorporating an isoindoline framework have been explored for palladium-catalyzed cross-couplings, demonstrating the versatility of this chemical scaffold in the design of novel catalytic systems. nih.gov
Mechanistic Investigations of Reactions Involving 1,1,3,3 Tetramethylisoindoline
Radical Trapping Studies and Reaction Pathways
The stable nitroxide radical derivative of 1,1,3,3-tetramethylisoindoline, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), is an exceptionally efficient scavenger for carbon-centered radicals. acs.org This property allows it to serve as a "radical trap," a tool used to detect and identify transient radical intermediates in reaction mechanisms. The general mechanism involves the rapid coupling of the nitroxide radical (T•) with a reactive, short-lived radical (R•) to form a stable alkoxyamine adduct (T-OR). wikipedia.org This process effectively removes the reactive radical from the reaction pathway, and the stable adduct can be isolated and characterized, providing evidence for the existence of the initial radical intermediate.
The fundamental reaction pathway is: T• (Nitroxide) + R• (Radical) ➔ T-OR (Alkoxyamine Adduct)
This principle is the foundation of nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique where the reversible formation of the alkoxyamine allows for the controlled growth of polymer chains. wikipedia.org
Kinetics of Radical Coupling: Kinetic studies using the "radical clock" method have determined the rate constants for the coupling of TMIO with various carbon-centered radicals. These reactions are extremely fast, approaching diffusion-controlled limits, but are slightly slower than what would be expected for diffusion control alone. The coupling rate constant, kT, shows little variation for a range of primary, secondary, and tertiary alkyl radicals, indicating a very high reactivity. acs.org
Table 1: Rate Constants for Coupling of TMIO with Carbon-Centered Radicals
| Radical Type | Example Radical | Rate Constant (k_T) in M⁻¹s⁻¹ |
| Primary | Pentyl | ~1 x 10⁹ |
| Secondary | Cyclohexyl | ~1 x 10⁹ |
| Tertiary | t-Butyl | ~1 x 10⁹ |
| Neopentyl | Neopentyl | ~1 x 10⁹ |
| Alkoxyalkyl | Tetrahydrofuranyl | ~1 x 10⁹ |
| Acyl | Benzoyl | ~1 x 10⁹ |
Data sourced from kinetic studies using radical clock methods. acs.org
Complex Pathways with Heteroatom-Centered Radicals: While the trapping of carbon-centered radicals is straightforward, the reaction of TMIO with heteroatom-centered radicals, such as thiyl radicals (RS•), follows more complex pathways. Instead of the expected N-O-S adduct, the reaction between TMIO and thiyl radicals derived from compounds like 2-mercaptoethanol (B42355) or thiophenol yields N-S compounds, including sulfoxamides and sulfonamides. researchgate.net This suggests a mechanism that involves the formation of an initial adduct which then undergoes a novel radical fragmentation process. The reaction with thiophenol can even proceed without a separate radical initiator, producing this compound (the reduced amine), its phenylsulfoxamide, and diphenyl disulfide, among other products. researchgate.net These complex pathways highlight that while TMIO is an excellent trap, the nature of the trapped radical can significantly alter the subsequent reaction course.
Elucidation of Alkylation and Functionalization Mechanisms
The this compound scaffold can be functionalized through various reaction mechanisms, primarily involving electrophilic substitution on the aromatic ring or cycloaddition reactions to build the isoindoline (B1297411) core itself.
Alkylation via Friedel-Crafts Reaction: The benzene (B151609) ring of the isoindoline core is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts alkylation. wikipedia.orglibretexts.org This reaction introduces an alkyl group onto the aromatic ring. The mechanism proceeds in three key steps:
Formation of an Electrophile: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with an alkyl halide (R-X) to generate a highly electrophilic carbocation (R⁺). wikipedia.org
Electrophilic Attack: The π-electron system of the isoindoline's benzene ring acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and regenerating the catalyst. wikipedia.org
A significant consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements. Primary alkyl halides can rearrange via hydride or alkyl shifts to form more stable secondary or tertiary carbocations before attacking the aromatic ring. khanacademy.org
Functionalization via Cycloaddition Reactions: The isoindoline ring system itself is often synthesized and functionalized through cycloaddition reactions. These methods provide powerful ways to introduce complexity and various substituents.
Diels-Alder Reaction ([4+2] Cycloaddition): One classical approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidative aromatization to form the substituted isoindoline ring. thieme-connect.com
[3+2] Cycloaddition: Azomethine ylides can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct the five-membered pyrrolidine (B122466) ring of the isoindoline system. researchgate.netosi.lvnih.gov
[2+2+2] Cycloaddition: Transition-metal-catalyzed [2+2+2] cycloadditions of diynes with alkynes offer a direct route to highly functionalized isoindoline derivatives. researchgate.netrsc.org
Another synthetic route involves the treatment of N-benzylphthalimide with a Grignard reagent, followed by deprotection and oxidation to yield the isoindoline nitroxide. thieme-connect.com
Table 2: Mechanistic Approaches to Isoindoline Functionalization
| Reaction Type | Mechanism Summary | Key Intermediates | Typical Products |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution on the benzene ring. wikipedia.org | Carbocation, Arenium ion | Aryl-substituted isoindolines |
| Diels-Alder Reaction | [4+2] cycloaddition followed by oxidation. thieme-connect.com | Cycloadduct | Substituted isoindoline nitroxides |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide and a dipolarophile. researchgate.netosi.lv | Azomethine ylide | Fused/Spiro-cyclic isoindolines |
| [2+2+2] Cycloaddition | Metal-catalyzed reaction of diynes and alkynes. researchgate.net | Metallacycle | Highly functionalized isoindolines |
Redox Reaction Mechanisms of Isoindoline Nitroxides
Isoindoline nitroxides, such as TMIO, are characterized by their ability to participate in reversible one-electron redox reactions, a property central to their utility as antioxidants and probes in biological systems. nih.gov The core redox cycle involves three key species: the nitroxide radical, the hydroxylamine (B1172632), and the oxoammonium cation.
The key redox transformations are:
Reduction: The nitroxide radical (RR'NO•) can be reduced by one electron to form the corresponding hydroxylamine (RR'NOH). This is a common process in biological environments. nih.govRR'NO• + e⁻ + H⁺ ➔ RR'NOH
Oxidation: The nitroxide radical can be oxidized by one electron to form the highly electrophilic oxoammonium cation (RR'NO⁺). nih.govRR'NO• ➔ RR'NO⁺ + e⁻
These two species form an efficient redox couple (nitroxide/oxoammonium cation) that can mediate catalytic processes. The hydroxylamine can also be oxidized back to the nitroxide, completing the cycle. nih.gov
The stability and redox potential of isoindoline nitroxides make them advantageous over other nitroxides like piperidines. For instance, isoindoline nitroxides exhibit a higher oxidation potential. acs.org This property has been exploited in the development of bipolar redox-active molecules for applications like non-aqueous redox flow batteries. A notable example is 5-nitro-1,1,3,3-tetramethylisoindoline-2-yloxyl (NTMIO), which displays two reversible redox events with a high open-circuit voltage, making it suitable for both the positive and negative electrodes in a symmetrical battery. acs.org
The redox mechanism is also fundamental to the antioxidant activity of nitroxides. They can act as mimics of the superoxide (B77818) dismutase (SOD) enzyme by cycling between the nitroxide and oxoammonium cation states to catalytically dismutate superoxide radicals.
Future Directions and Emerging Research Opportunities for 1,1,3,3 Tetramethylisoindoline Chemistry
Development of Novel Synthetic Methodologies for Enhanced Yields and Selectivity
While 1,1,3,3-tetramethylisoindoline and its precursors can be synthesized, existing methods often face challenges, particularly concerning yield and scalability. A primary area for future research is the optimization of synthetic routes. The tetraalkylation of phthalimide (B116566) precursors using Grignard reagents, a common approach to generate the tetramethyl framework, is notoriously a major yield-limiting step. researchgate.net Mechanistic investigations have revealed the formation of multiple side products, which curtails the efficiency of the desired tetraalkylation. researchgate.net
Future research should focus on several key areas to overcome these limitations:
Advanced Catalytic Systems: The development of novel transition-metal-catalyzed reactions could provide more efficient and selective pathways. nih.govnih.gov Catalysts based on rhodium, cobalt, or palladium have been successfully used for the synthesis of other isoindolinone structures and could be adapted for tetramethylisoindoline synthesis, potentially offering milder reaction conditions and improved functional group tolerance. nih.gov
One-Pot and Domino Reactions: Designing one-pot or domino reaction sequences, where multiple transformations occur in a single flask, can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. nih.govnih.gov An "umpolung" strategy, converting the typically nucleophilic isoindole intermediate into an electrophile, has been used to create polycyclic isoindolines and could be explored here. nih.gov
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability. epa.govscispace.com This technique has been shown to dramatically increase the productivity of N-alkylation reactions for other indoline (B122111) systems and could be instrumental in optimizing the synthesis of this compound and its derivatives. epa.gov
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Transition-Metal Catalysis | Higher selectivity, milder conditions, broader substrate scope | Screening of Rh, Pd, Co catalysts; ligand design |
| Domino Reactions | Increased step-economy, reduced waste, faster synthesis | Design of novel multi-component cyclization strategies |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, higher space-time yield | Optimization of reaction parameters in microreactors |
Exploration of New Derivatives with Tailored Physicochemical Properties for Advanced Applications
The this compound scaffold is ripe for derivatization to fine-tune its properties for specific applications. The aromatic ring provides a handle for electrophilic substitution, while the secondary amine can be functionalized. Research into halogenated derivatives, such as di-iodo functionalized tetramethyl isoindolines, has already demonstrated a high-yield pathway to introduce reactive sites for cross-coupling reactions. researchgate.net
Future work in this area should include:
Systematic Functionalization: A systematic exploration of introducing a wide array of electron-donating and electron-withdrawing groups onto the aromatic ring. This would allow for precise tuning of the molecule's electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing.
Polymer and Macrocycle Synthesis: Using functionalized derivatives (e.g., di-iodo or di-bromo analogues) as monomers for polymerization. The rigid and bulky tetramethylisoindoline unit could be incorporated into polymer backbones to create materials with high thermal stability, specific optical properties, and controlled morphologies.
Bio-conjugation: Developing derivatives with linker groups suitable for conjugation to biomolecules. This could involve introducing carboxylic acids, amines, or alkynes to enable attachment to proteins, peptides, or nucleic acids for biomedical applications.
| Derivative Class | Target Property | Potential Application |
|---|---|---|
| Halogenated Derivatives | Reactive handles for cross-coupling | Precursors for polymers and organic electronics |
| Nitro/Amino Derivatives | Modulated electronic properties, pH sensitivity | Dyes, sensors, pharmaceutical intermediates |
| Alkynyl/Aryl Derivatives | Extended π-conjugation, altered photophysics | Organic light-emitting diodes (OLEDs), semiconductors |
| Bioconjugate-Ready Derivatives | Specific linking capabilities | Biomedical imaging agents, targeted drug delivery |
Expansion of Biomedical and Materials Science Applications
The broader isoindoline (B1297411) and phthalimide families of compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. mdpi.commdpi.com The unique steric bulk of the this compound core could impart novel selectivity and potency to its derivatives.
Emerging opportunities include:
Biomedical Applications:
Enzyme Inhibitors: Designing derivatives to target specific enzyme active sites. The rigid scaffold can serve as a pharmacophore, while substituents can be tailored to interact with specific residues. This approach has been used to develop isoindoline-1,3-dione derivatives as inhibitors of cyclooxygenase (COX) enzymes. mdpi.comnih.gov
Antimicrobial Agents: The isoindoline-1,3-dione ring system is a key pharmacophore in some antimycobacterial agents. nih.gov New derivatives of this compound could be screened for activity against various bacterial and fungal strains. researchgate.net
CNS-Active Agents: Many isoindoline-containing molecules can cross the blood-brain barrier. Future research could explore derivatives as potential treatments for neurodegenerative diseases or other central nervous system disorders.
Materials Science Applications:
Organic Electronics: The stable, electron-rich aromatic core makes these compounds promising building blocks for organic semiconductors. Functionalization can tune the band gap and charge transport properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
High-Performance Polymers: Incorporating the rigid and thermally stable tetramethylisoindoline unit into polymers like polyimides or polyaramids could enhance their thermal stability, mechanical strength, and dimensional stability for applications in aerospace and electronics.
Stable Radical Scavengers: The corresponding nitroxide, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), is a well-known radical scavenger. Developing new synthetic routes to this and related derivatives could provide improved agents for controlling polymerization reactions or acting as antioxidants.
| Field | Potential Application | Rationale |
|---|---|---|
| Biomedical | Enzyme Inhibitors (e.g., COX, AChE) | Rigid scaffold can be functionalized for specific active site binding. mdpi.com |
| Antimicrobial Agents | The isoindoline core is a known pharmacophore in antimicrobial compounds. nih.govresearchgate.net | |
| Materials Science | Organic Semiconductors | Tunable electronic properties via functionalization of the aromatic core. |
| Thermally Stable Polymers | The rigid, bulky core can enhance the thermal and mechanical properties of polymers. |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to accelerate the discovery and development of new this compound derivatives by predicting their properties before undertaking costly and time-consuming laboratory synthesis.
Future research will heavily rely on:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energies), and spectroscopic signatures (IR, NMR). nih.govresearchgate.net This information is invaluable for understanding reactivity, predicting the outcomes of reactions, and designing molecules with specific electronic or optical properties. nih.gov
Molecular Docking: For biomedical applications, molecular docking simulations can predict how different derivatives will bind to the active site of a target protein. nih.gov This allows for the virtual screening of large libraries of potential compounds and helps prioritize the most promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training a model on a set of known compounds, the activity of new, unsynthesized derivatives can be predicted, further guiding the design of more potent molecules.
Predictive Modeling for Materials: Computational models can predict key properties for materials science applications, such as the charge mobility in organic semiconductors or the mechanical properties of polymers. These predictive tools can significantly shorten the development cycle for new high-performance materials. nih.gov
| Computational Method | Predicted Properties | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data | Guides synthetic strategy and design of materials with specific optical/electronic properties. nih.govresearchgate.net |
| Molecular Docking | Binding affinity and mode to biological targets | Prioritizes compounds for synthesis in drug discovery. nih.gov |
| QSAR | Biological activity (e.g., IC50, MIC) | Rational design of more potent biomedical agents. |
| Molecular Dynamics (MD) | Conformational stability, polymer chain interactions | Predicts bulk properties of materials and stability of biomolecular complexes. |
Q & A
Basic Research Questions
Q. What safety protocols should be implemented when handling 1,1,3,3-tetramethylisoindoline in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for particulate matter) and chemical-resistant gloves. Full-body suits are recommended for high-concentration exposure .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation of vapors or aerosols .
- Spill Management : Avoid dust generation during cleanup. Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .
- First Aid : For eye exposure, irrigate with water for ≥15 minutes; for skin contact, wash with soap and water. Immediate medical consultation is required due to potential respiratory irritation (H335) .
Q. How can researchers synthesize this compound, and what are common byproducts?
- Methodological Guidance :
- Synthetic Routes : The compound is typically synthesized via alkylation of isoindoline precursors. For example, 2-benzyl-1,1,3,3-tetramethylisoindoline can be prepared through intramolecular amidoalkylation, though this may yield byproducts like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one under suboptimal conditions .
- Byproduct Mitigation : Monitor reaction temperature and stoichiometry to minimize undesired intermediates. Chromatographic purification is recommended for isolating the target compound .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in radical chemistry studies?
- Methodological Guidance :
- Spin Probe Synthesis : The compound serves as an intermediate for synthesizing 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a stable radical used in electron paramagnetic resonance (EPR) spectroscopy. Optimize radical scavenging efficiency by controlling reaction conditions (e.g., oxygen-free environments) to prevent premature radical termination .
- Application in Polymer Chemistry : Incorporate TMIO into polymer matrices to study free radical dynamics or oxidative degradation mechanisms .
Q. How should researchers address contradictions in toxicological data for this compound?
- Methodological Guidance :
- Data Gaps : While acute toxicity (H302, H315) and respiratory irritation (H335) are documented, chronic toxicity and environmental impact data (e.g., biodegradability, bioaccumulation) remain unavailable .
- Risk Assessment : Conduct in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicological studies (e.g., Daphnia magna acute toxicity tests) to fill data gaps. Cross-reference with structurally analogous isoindoline derivatives for predictive modeling .
Q. What analytical techniques are recommended for characterizing this compound when physical properties (e.g., logPow, solubility) are undocumented?
- Methodological Guidance :
- Partition Coefficient (logPow) : Use shake-flask methods with octanol/water systems, followed by HPLC-UV quantification .
- Solubility Profiling : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at controlled temperatures. Differential scanning calorimetry (DSC) can aid in determining decomposition thresholds .
- Structural Confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify purity and identify impurities .
Q. What experimental design considerations are critical for studying this compound’s reactivity in heterocyclic synthesis?
- Methodological Guidance :
- Reaction Optimization : Screen catalysts (e.g., Lewis acids) and solvents to enhance yield in ring-enlargement or cycloaddition reactions. Kinetic studies under inert atmospheres may prevent oxidation side reactions .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and regioselectivity in isoindoline-derived heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
